

Technical Guide: Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

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Compound of Interest

Compound Name: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B577860

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No: 1240948-77-9) is a key heterocyclic intermediate primarily utilized in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] [2] Its molecular structure, which incorporates a pyrrole ring, a fluorophenyl group, and a nitrile moiety, provides a crucial scaffold for the construction of the final active pharmaceutical ingredient (API).[1] A thorough understanding of its physicochemical properties is essential for process optimization, quality control, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization.

Physicochemical Data

The following tables summarize the key physicochemical properties of **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile**. Much of the publicly available data is computationally predicted; experimentally verified values are noted where available.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ FN ₂	[3]
Molecular Weight	186.19 g/mol	[3]
Appearance	White to off-white or light yellow to brown solid/powder	[3]
Melting Point	133 - 135 °C	[4]
152 - 156 °C	[5]	
Boiling Point	352.6 ± 27.0 °C at 760 mmHg (Predicted)	[4]
364.6 ± 32.0 °C (Predicted)		
Density	1.291 ± 0.06 g/cm ³ (Predicted)	[4]
1.3 ± 0.1 g/cm ³ (Predicted)	[3]	
Flash Point	174.3 ± 25.1 °C (Predicted)	
Refractive Index	1.622 (Predicted)	[4]

Table 2: Solubility and Partitioning Properties

Property	Value	Source
Water Solubility	Practically insoluble	[5]
Organic Solubility	Very soluble in N,N-Dimethylformamide; Soluble in Methanol, DMSO; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.	[4][5]
logP (Octanol/Water)	2.65 (Predicted)	[4]
pKa (Acid Dissociation Constant)	13.87 ± 0.50 (Predicted)	[6]

Experimental Protocols

While specific experimental reports detailing the determination of each physicochemical property for this exact molecule are not extensively published, this section outlines standard, validated methodologies appropriate for a compound of this nature.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure compounds typically exhibit a sharp melting range.^[7]

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is packed into a thin-walled capillary tube to a height of 1-2 mm.^{[8][9]}
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.^[8]
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.^[10]

Solubility Determination (Qualitative)

This protocol determines the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

- **Sample Preparation:** A small, measured amount of the compound (e.g., 25 mg) is placed into a small test tube.^[5]
- **Solvent Addition:** A measured volume of the solvent (e.g., 0.75 mL of water, methanol, DMSO, etc.) is added in portions to the test tube.^[5]

- **Mixing:** After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[\[5\]](#)[\[6\]](#)
- **Observation:** The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble based on these observations.[\[6\]](#) For water-soluble compounds, pH paper can be used to test for acidic or basic properties.[\[11\]](#)

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the logP, a measure of a compound's lipophilicity.[\[4\]](#)[\[12\]](#)

Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.[\[12\]](#)
- **Partitioning:** A known amount of **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.[\[4\]](#)
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.^{[13][14]}

Methodology:

- **Solution Preparation:** A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 1 mM).^[15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.^[15]
- **Apparatus Setup:** The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated combined pH electrode.^{[15][16]} The system is purged with nitrogen to remove dissolved CO₂.^{[15][16]}
- **Titration:** A standardized titrant (e.g., 0.1 M NaOH or HCl) is added to the solution in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pKa is the pH at which half of the acid has been neutralized.^[14]

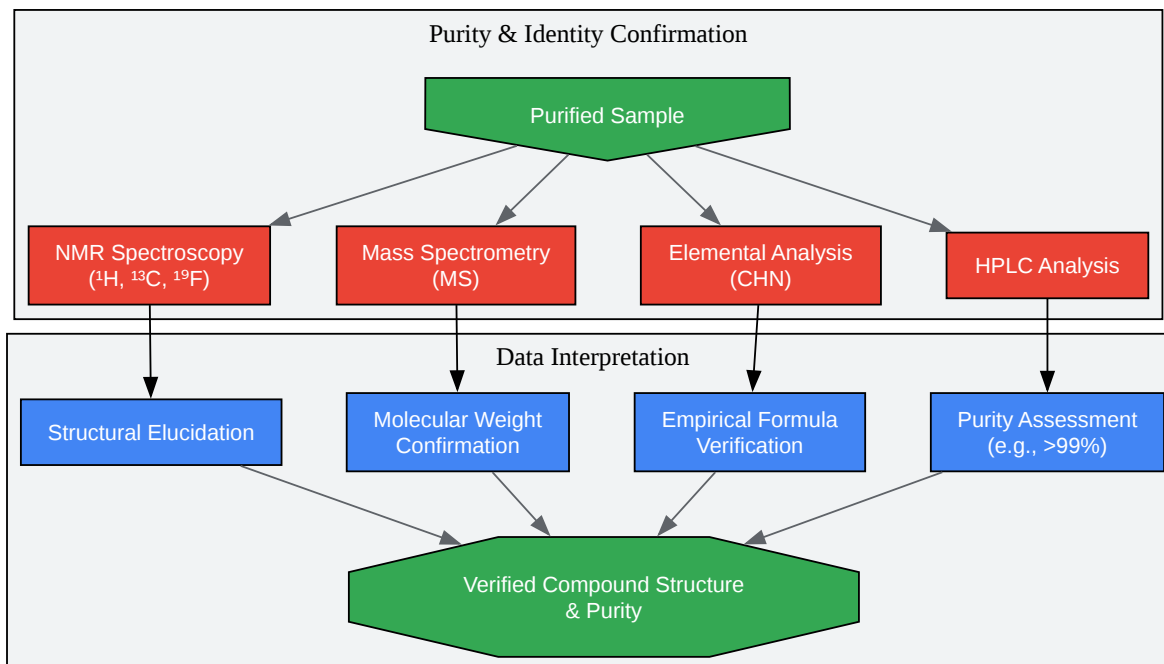
Visualization of Experimental Workflows

As **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is a synthetic intermediate, no specific signaling pathways are associated with it. The following diagrams illustrate a generalized workflow for its synthesis and subsequent physicochemical characterization.



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General workflow for synthesis and characterization.



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Workflow for structural and purity analysis.

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